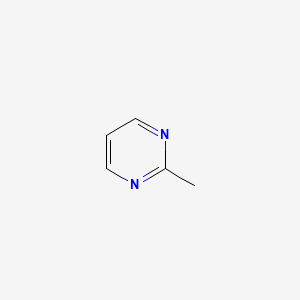

2-Methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMHEJAYSYZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871111 | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-43-0, 55133-63-6 | |

| Record name | Pyrimidine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery of 2-Methylpyrimidine and Its Isomers

This guide provides an in-depth exploration of the foundational discoveries of 2-methylpyrimidine and its structural isomers, 4-methylpyrimidine and 5-methylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the early synthetic methodologies, the logic behind experimental choices, and the evolution of characterization techniques that enabled the identification and verification of these crucial heterocyclic compounds.

Introduction: The Pyrimidine Core and Its Significance

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology.[1][2] Its derivatives are integral to life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[3][4] The introduction of a simple methyl group to the pyrimidine ring creates three structural isomers—this compound, 4-methylpyrimidine, and 5-methylpyrimidine—each with distinct physicochemical properties and synthetic pathways. The discovery and synthesis of these methylated derivatives were pivotal moments in heterocyclic chemistry, paving the way for the development of a vast array of therapeutic agents, including anti-infectives, anticancer drugs, and central nervous system modulators.[3]

This guide delves into the historical context and the chemical ingenuity that led to the first successful syntheses of these isomers, offering a narrative grounded in the primary chemical literature and validated experimental protocols.

The Genesis of Pyrimidine Synthesis: Pinner's Landmark Contribution

The systematic investigation of pyrimidines commenced in 1884 with the pioneering work of Albert Pinner.[2] He developed a versatile method for synthesizing pyrimidine derivatives through the condensation of β-dicarbonyl compounds, such as ethyl acetoacetate, with amidines.[1][2][5] This reaction, now known as the Pinner pyrimidine synthesis , became the first widely applicable route to this class of heterocycles and was instrumental in the initial discovery of its methylated derivatives.[6][7] Pinner himself is credited with coining the name "pyrimidin" in 1885.[2]

The core principle of the Pinner synthesis involves a [3+3] cycloaddition, where a three-carbon β-dicarbonyl unit reacts with a nitrogen-carbon-nitrogen (N-C-N) fragment from an amidine to form the heterocyclic ring.[5] This approach's elegance and efficiency opened the door for chemists to create a multitude of substituted pyrimidines by simply varying the starting materials.

Discovery and Synthesis of the Isomers

4-Methylpyrimidine: An Early Success of the Pinner Synthesis

The Pinner synthesis provided a direct and logical path to 4-methylpyrimidine. The strategy relies on the condensation of an amidine with a β-dicarbonyl compound that can impart the required methyl group at the 4-position of the resulting pyrimidine ring.

Causality of Experimental Design: The selection of reactants is critical. Formamidine provides the N-C-N backbone, while a four-carbon β-dicarbonyl compound with a methyl group adjacent to one of the carbonyls is required. A logical choice, then and now, is 4,4-dimethoxy-2-butanone, which serves as a synthetic equivalent of 1,3-butanedial. Under acidic or basic catalysis, the amidine condenses with the dicarbonyl compound to form the pyrimidine ring.[2]

Diagram: Pinner Synthesis of 4-Methylpyrimidine

Caption: Generalized Pinner synthesis pathway for 4-Methylpyrimidine.

This compound: Leveraging Acetamidine

The synthesis of this compound required a logical modification of the Pinner approach. Instead of altering the dicarbonyl component, the amidine itself is changed to introduce the methyl group at the 2-position.

Causality of Experimental Design: By substituting formamidine with acetamidine (the amidine of acetic acid), the methyl group is pre-positioned on the N-C-N fragment. When acetamidine is condensed with a simple β-dicarbonyl equivalent like malondialdehyde or its synthetic precursors, the resulting cyclization directly yields this compound. This demonstrates the modularity of the Pinner synthesis, where specific substitutions can be targeted by selecting the appropriate starting materials. Modern scalable syntheses often employ intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine, highlighting its importance in industrial applications such as the production of Vitamin B1.[8][9]

Diagram: Synthesis of this compound

Caption: Synthesis of this compound via acetamidine condensation.

5-Methylpyrimidine: A More Complex Challenge

The synthesis of 5-methylpyrimidine presented a greater challenge to early chemists. Placing a substituent at the 5-position is not as straightforward using the standard Pinner condensation with simple starting materials. Its discovery pathway involved more specialized reagents and strategies. A key precursor for many 5-substituted pyrimidines is 5-methylcytosine, a naturally occurring modified base first identified in the nucleic acid of the tubercle bacillus.[10]

Causality of Experimental Design: The synthesis of 5-methylpyrimidine often involves building the ring with a functional group at the 5-position that can later be removed or modified. For instance, one can start with a β-dicarbonyl compound that is already substituted at the central carbon (the α-carbon), such as 2-methylmalondialdehyde. Condensation with formamidine would then yield 5-methylpyrimidine directly. Alternatively, multi-step synthetic routes are employed, reflecting the unique electronic nature of the C5 position.[11][12]

Characterization: From Classical Methods to Modern Spectroscopy

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on classical methods such as elemental analysis, melting point determination, boiling point, and salt formation. While effective, these methods could not provide the unambiguous structural proof that modern techniques offer.

The advent of spectroscopic techniques revolutionized chemical analysis.

-

Infrared (IR) Spectroscopy: Allows for the identification of functional groups and provides a unique "fingerprint" for each isomer.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure of the methylpyrimidine isomers.[14][15][16] The chemical shifts, splitting patterns, and integration of the signals provide definitive proof of the methyl group's position on the pyrimidine ring.

-

Mass Spectrometry (MS): Determines the exact molecular weight of the compound, confirming its elemental composition.

These modern methods, often used in combination, provide the rigorous, self-validating data required to confirm the identity and purity of each isomer.[17][18][19]

Comparative Data of Methylpyrimidine Isomers

The structural differences between the isomers lead to distinct physical and spectroscopic properties.

| Property | This compound | 4-Methylpyrimidine | 5-Methylpyrimidine |

| CAS Number | 5053-43-0[14] | 3438-46-8 | 2036-41-1[11] |

| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |

| Molecular Weight | 94.11 g/mol [14] | 94.11 g/mol | 94.11 g/mol |

| Appearance | Brown Liquid[14] | - | Crystalline Solid[11] |

| ¹H NMR Signal (CH₃) | ~2.65 ppm (singlet)[14] | Varies | Varies |

| Key Synthetic Precursors | Acetamidine, Malondialdehyde | Formamidine, 4,4-Dimethoxy-2-butanone | Formamidine, 2-Methylmalondialdehyde |

Modern Experimental Protocols

The following protocols describe generalized, modern laboratory-scale syntheses for educational and research purposes. Safety Precautions: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Hydroxy-2-methylpyrimidine (Pinner Condensation Variant)

This protocol is a variation of the classic Pinner synthesis, yielding a hydroxylated pyrimidine that is a common synthetic intermediate.

Objective: To synthesize 4-hydroxy-2-methylpyrimidine via the condensation of acetamidine hydrochloride and ethyl acetoacetate.

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Acetamidine hydrochloride

-

Ethyl acetoacetate (freshly distilled)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere. This is a highly exothermic reaction. Allow the solution to cool to room temperature.

-

Reaction Mixture: To the sodium ethoxide solution, add a solution of acetamidine hydrochloride in ethanol. Stir the resulting suspension.

-

Condensation: Add ethyl acetoacetate dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. A precipitate will form.

-

Isolation: Cool the mixture in an ice bath and filter the sodium salt of the product. Wash the solid with cold diethyl ether.

-

Acidification: Dissolve the collected solid in a minimum amount of cold water. Acidify the solution carefully with concentrated hydrochloric acid to a pH of ~6.

-

Final Product: The white precipitate of 4-hydroxy-2-methylpyrimidine is collected by filtration, washed with cold water, and dried.

Trustworthiness: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected spectroscopic data should match literature values.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of a methylpyrimidine derivative.

Conclusion

The discovery of this compound and its isomers was a direct result of the logical and systematic application of the Pinner pyrimidine synthesis. The ability to construct the pyrimidine ring by combining readily available dicarbonyl and amidine fragments provided a powerful tool for early organic chemists. This foundational work, built upon by generations of scientists, has established pyrimidine chemistry as a vital field in drug discovery and materials science. The journey from the initial condensations in the 1880s to the sophisticated, scalable syntheses of today underscores the enduring power of fundamental chemical principles and the continuous evolution of analytical techniques.

References

- Pinner pyrimidine synthesis. (n.d.). Slideshare.

- Pinner pyrimidine synthesis. (n.d.). Slideshare.

-

Pyrimidine . (n.d.). Wikipedia. Retrieved from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . (2023). MDPI. Retrieved from [Link]

- Pinner pyrimidine synthesis. (n.d.). Slideshare.

-

Johnson, T. B., & Coghill, R. D. (1925). RESEARCHES ON PYRIMIDINES. C111. THE DISCOVERY OF 5-METHYL-CYTOSINE IN TUBERCULINIC ACID, THE NUCLEIC ACID OF THE TUBERCLE BACILLUS1 . Journal of the American Chemical Society, 47(11), 2838–2844. Retrieved from [Link]

-

Gabriel–Colman rearrangement . (n.d.). Wikipedia. Retrieved from [Link]

-

Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes . (n.d.). PMC. Retrieved from [Link]

-

Hurst, D. T. (1983). The synthesis and chemistry of this compound-4,6-dithiol and some related compounds . Australian Journal of Chemistry, 36(7), 1477-1482. Retrieved from [Link]

-

Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs . (2021). ACS Publications. Retrieved from [Link]

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 . (n.d.). ACS Publications. Retrieved from [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers . (n.d.). NIH. Retrieved from [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES . (n.d.). Retrieved from [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents . (2023). MDPI. Retrieved from [Link]

-

Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study . (n.d.). PMC - NIH. Retrieved from [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers . (2019). PubMed. Retrieved from [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers . (n.d.). Retrieved from [Link]

-

A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides . (n.d.). PMC. Retrieved from [Link]

-

4-Methylpyrimidine . (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs . (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

5-Methylpyrimidine . (n.d.). PubChem. Retrieved from [Link]

-

Gabriel Synthesis . (2016). YouTube. Retrieved from [Link]

-

Synthesis of pyrimidine nucleotide precursors in human and rat small intestinal mucosa . (1967). PubMed. Retrieved from [Link]

-

Gabriel Synthesis . (2025). YouTube. Retrieved from [Link]

-

Design and Synthesis of New 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety . (n.d.). Frontiers. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrimidine nucleotide precursors in human and rat small intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Page loading... [guidechem.com]

- 12. CAS 2036-41-1: 5-Methylpyrimidine | CymitQuimica [cymitquimica.com]

- 13. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 17. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 2-Methylpyrimidine Scaffold

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methylpyrimidine

Prepared by: Gemini, Senior Application Scientist

The pyrimidine ring system is a cornerstone of medicinal chemistry and biochemistry, forming the core of nucleobases such as cytosine, thymine, and uracil[1][2]. As a fundamental heterocyclic aromatic compound, its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties[1][3][4]. This compound, a simple substituted pyrimidine, serves as a critical and versatile building block in the synthesis of more complex, biologically active molecules[5][6]. Its strategic importance lies in the interplay between the electron-deficient pyrimidine ring and the reactive methyl group, offering multiple avenues for synthetic modification.

This guide provides an in-depth analysis of the core chemical and physical properties of this compound, intended for researchers, scientists, and drug development professionals. We will explore its molecular structure, spectroscopic signature, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its behavior and utility in a laboratory setting.

PART 1: Molecular Profile and Physicochemical Properties

The identity and physical behavior of a compound are dictated by its structure, molecular weight, and intermolecular forces. This compound is a colorless to light yellow liquid at room temperature, a property stemming from its relatively low molecular weight and moderate polarity[7][8].

Chemical Identifiers

Precise identification is crucial for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 5053-43-0 | [7][8][9][10][11][12] |

| Molecular Formula | C₅H₆N₂ | [7][9][10] |

| Molecular Weight | 94.11 g/mol | [7][9][10] |

| IUPAC Name | This compound | [10][13] |

| InChI Key | LNJMHEJAYSYZKK-UHFFFAOYSA-N | [8][10] |

| Canonical SMILES | CC1=NC=CC=N1 | [8][10] |

Physicochemical Data

The physicochemical properties of this compound are essential for predicting its behavior in various solvents, designing reaction conditions, and planning purification strategies.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Melting Point | -4 °C | [7][8] |

| Boiling Point | ~122-166 °C (Varies by source) | [7][14] |

| Density | ~1.013 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D ~1.493 | [7][8] |

| Flash Point | ~38 °C (100 °F) | [7] |

| pKa (Predicted) | 1.85 ± 0.13 | [7][8] |

The predicted pKa of 1.85 indicates that this compound is a weak base.[7][8] The lone pair electrons on the nitrogen atoms are delocalized within the aromatic system, reducing their availability for protonation. This property is critical when selecting catalysts or reagents for reactions involving the pyrimidine ring.

PART 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry creates a unique "fingerprint" for this compound.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly informative, revealing the electronic environment of each proton in the molecule. The spectrum of this compound shows three distinct signals corresponding to the three unique proton environments.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 8.68 | Doublet (d) | 4.90 | 2H (H4, H6) |

| B | 7.23 | Triplet (t) | 4.90 | 1H (H5) |

| C | 2.62 | Singlet (s) | - | 3H (-CH₃) |

| (Source: ChemicalBook, based on Gronowitz, S. et al.)[17] |

Interpretation:

-

Signal A (8.68 ppm): The downfield shift of the protons at positions 4 and 6 is a direct consequence of the deshielding effect of the two adjacent, electronegative nitrogen atoms.

-

Signal B (7.23 ppm): The proton at position 5 is less deshielded as it is further from the nitrogen atoms, thus appearing more upfield. Its triplet multiplicity arises from coupling to the two equivalent protons at H4 and H6.

-

Signal C (2.62 ppm): The singlet at 2.62 ppm is characteristic of the methyl group protons, which have no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[15] For this compound, the spectrum is expected to show:

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring. This complex region is often part of the "fingerprint region" which is unique to the molecule.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[16] For this compound (MW = 94.11), the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern would likely involve the loss of fragments such as HCN or the methyl radical, providing further structural confirmation.

PART 3: Synthesis and Reactivity Profile

This compound is not only a valuable reagent but also a synthetic target itself. Its reactivity is twofold: reactions involving the aromatic ring and reactions involving the methyl group.

Synthesis via Dehalogenation

A common and scalable method for synthesizing this compound is the catalytic hydrogenation of a di-halogenated precursor, such as 4,6-dichloro-2-methylpyrimidine.[18] This reductive dehalogenation efficiently removes the chlorine atoms, yielding the parent heterocycle.

-

Reaction Setup: To a solution of 4,6-dichloro-2-methyl-pyrimidine (1.47 mol) in a mixture of methanol (1.32 L) and water (1.10 L), add 10% Palladium on Carbon (Pd/C) (240 g) and Magnesium Oxide (MgO) (5.95 mol).

-

Causality: Methanol/water serves as the solvent system. Pd/C is the catalyst for hydrogenation. MgO acts as a base to neutralize the HCl formed during the reaction, preventing side reactions and catalyst poisoning.

-

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature (20 °C) under a hydrogen gas atmosphere (30 psi) for 1 hour.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst and MgO.

-

Extraction: Extract the filtrate with dichloromethane (DCM) (4 x 1 L) to isolate the product from the aqueous/methanol phase.

-

Purification: Combine the organic phases and remove the solvents by distillation (DCM at ~39 °C, methanol at ~65 °C) under atmospheric pressure to yield this compound as a brown liquid.

Caption: Workflow for the synthesis of this compound via catalytic dehalogenation.

Reactivity Profile

-

The Pyrimidine Ring: As an electron-deficient (π-deficient) system, the pyrimidine ring is generally resistant to electrophilic aromatic substitution. Conversely, it is susceptible to nucleophilic attack, particularly if leaving groups are present on the ring.

-

The Methyl Group: The methyl group at the 2-position is activated by the adjacent electron-withdrawing nitrogen atoms. This makes the methyl protons acidic enough to be deprotonated by a strong base (e.g., butyllithium), forming a nucleophilic carbanion.[19] This anion can then react with various electrophiles, allowing for the elongation and functionalization of the methyl side chain—a key strategy in drug synthesis.

PART 4: Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[3][4] this compound is a key intermediate used in the synthesis of pharmaceuticals, particularly nucleic acid analogs and enzyme inhibitors.[5][7] Its utility stems from its ability to be incorporated into larger molecules, where the pyrimidine core often engages in crucial hydrogen bonding interactions with biological targets like kinase enzymes.[3][6] For example, it is a precursor for intermediates used in the synthesis of Vitamin B1.[20]

Caption: Conceptual workflow of this compound as a scaffold in drug discovery.

PART 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. It is classified as a flammable liquid and is associated with several health hazards.

GHS Hazard Classification

Based on the Globally Harmonized System (GHS), this compound presents the following hazards:[10][21]

| GHS Code | Hazard Statement | Class |

| H226 | Flammable liquid and vapor | Warning |

| H302 | Harmful if swallowed | Warning |

| H315 | Causes skin irritation | Warning |

| H318 | Causes serious eye damage | Danger |

| H335 | May cause respiratory irritation | Warning |

Recommended Safety Protocols

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Use spark-proof tools and explosion-proof equipment.[22]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a face shield. A lab coat is mandatory.[23]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[22][24]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[22]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[22]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[22]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[24]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[25]

-

PART 6: References

-

This compound | CAS#:5053-43-0. Chemsrc. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [Link]

-

CAS No : 5053-43-0 | Product Name : this compound. Pharmaffiliates. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]

-

The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. ResearchGate. [Link]

-

2-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.

-

2-Methylpyridine. Wikipedia. [Link]

-

2-Amino-4-methylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

2-Methylpyrimidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]

-

2-methylpyridine. mVOC 4.0. [Link]

-

Pyrimidine, 2-methyl-. NIST WebBook. [Link]

-

2-Chloro-4-methylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

File:this compound.png. Wikimedia Commons. [Link]

-

2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1). ResearchGate. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC, National Center for Biotechnology Information. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC, National Center for Biotechnology Information. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (5053-43-0) at Nordmann - nordmann.global [nordmann.global]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS#: 5053-43-0 [m.chemicalbook.com]

- 8. This compound | 5053-43-0 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 5053-43-0 | CAS DataBase [m.chemicalbook.com]

- 13. Pyrimidine, 2-methyl- [webbook.nist.gov]

- 14. This compound | CAS#:5053-43-0 | Chemsrc [chemsrc.com]

- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 16. lehigh.edu [lehigh.edu]

- 17. This compound(5053-43-0) 1H NMR spectrum [chemicalbook.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. lobachemie.com [lobachemie.com]

Spectroscopic Blueprint of 2-Methylpyrimidine: An In-Depth Technical Guide

Introduction: Deciphering the Molecular Architecture of 2-Methylpyrimidine

In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules, including nucleic acids and various pharmaceuticals. This compound (CAS 5053-43-0), a simple substituted pyrimidine, serves as a fundamental building block in synthetic organic chemistry.[1] An unambiguous confirmation of its molecular structure is critical for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed molecular portrait. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to interpret and apply this essential analytical data.

The structural elucidation of a molecule like this compound is not merely an academic exercise; it is the foundation of its utility. Each spectroscopic technique offers a unique perspective on the molecule's framework. ¹H and ¹³C NMR spectroscopy map the electronic environment of the hydrogen and carbon atoms, respectively, revealing the connectivity and symmetry of the molecule. IR spectroscopy identifies the functional groups and bond vibrations, providing a "vibrational fingerprint." Finally, Mass Spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation pathways under energetic conditions. Together, these techniques provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Magnetic Landscape

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment and connectivity of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., acetone-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual peak should not overlap with analyte signals.

-

Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument) is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to collapse C-H coupling, resulting in sharp singlet signals for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear picture of the proton arrangement on the heterocyclic ring and the methyl substituent.

Diagram: Molecular Structure and Proton Numbering of this compound

A diagram illustrating the atom numbering for ¹H NMR assignments.

The spectrum, typically recorded in acetone-d₆, exhibits three distinct signals.[2]

-

Aromatic Protons (H4, H6): The two equivalent protons at positions 4 and 6 of the pyrimidine ring appear as a doublet at approximately 8.68 ppm . Their downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. They appear as a doublet due to coupling with the H5 proton.

-

Aromatic Proton (H5): The proton at position 5 is observed as a triplet (or more accurately, a doublet of doublets) around 7.23 ppm . This signal is upfield relative to H4 and H6 and its multiplicity arises from coupling to the two adjacent protons (H4 and H6).

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at position 2 give rise to a sharp singlet at approximately 2.62 ppm . The absence of splitting indicates no adjacent protons.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4, H6 | 8.68 | Doublet (d) | 4.90 |

| H5 | 7.23 | Triplet (t) | 4.90 |

| -CH₃ | 2.62 | Singlet (s) | N/A |

| Data sourced from ChemicalBook, referencing Gronowitz, S. et al.[2] |

The coupling constant, J4,5 = J5,6 = 4.90 Hz, is characteristic of ortho-coupling in this type of heterocyclic system. The small couplings between the methyl group and the ring protons (J < 0.55 Hz) are often not resolved and result in a slightly broadened singlet for the methyl group.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~165-170 | Quaternary carbon attached to two nitrogen atoms, highly deshielded. |

| C4, C6 | ~155-160 | Aromatic CH carbons adjacent to a nitrogen atom, significantly deshielded. |

| C5 | ~118-122 | Aromatic CH carbon situated between two other carbons, least deshielded of the ring carbons. |

| -CH₃ | ~20-25 | Aliphatic carbon of the methyl group, appearing in the typical upfield region for sp³ hybridized carbons. |

| Predicted values are based on typical chemical shifts for similar heterocyclic systems.[1][3] |

The expertise in interpreting these spectra lies in recognizing the significant deshielding effect of the two nitrogen atoms on the adjacent carbons (C2, C4, C6), pushing their signals significantly downfield compared to a benzene ring.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching and bending). It is an excellent technique for identifying the functional groups present.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Scan: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

IR Spectrum Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3050-3000 | C-H Stretching | Aromatic (Pyrimidine ring) | Medium |

| ~2980-2850 | C-H Stretching | Aliphatic (-CH₃) | Medium |

| ~1580-1550 | C=N and C=C Stretching | Pyrimidine Ring | Strong |

| ~1470-1420 | C=C and C=N Stretching, CH₃ Bending | Pyrimidine Ring, Methyl | Strong |

| ~990 | Ring Breathing | Pyrimidine Ring | Medium |

| ~750 | C-H Out-of-plane Bending | Aromatic | Strong |

| Frequencies are typical for substituted pyrimidines and methyl-substituted aromatic compounds.[4][5] |

The region above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized (aromatic) carbons, while the bands just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized (aliphatic) carbons. The strong absorptions in the 1600-1400 cm⁻¹ region are highly characteristic of the pyrimidine ring, arising from coupled C=N and C=C stretching vibrations. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands, including ring deformations and C-H bending vibrations, which are unique to the overall molecular structure.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Analysis and Detection: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Mass Spectrum Interpretation

The mass spectrum of this compound is consistent with its molecular formula, C₅H₆N₂.[4]

-

Molecular Ion (M⁺•): The spectrum shows a prominent molecular ion peak at m/z = 94 , which corresponds to the molecular weight of this compound (94.11 g/mol ).[6] The presence of this peak confirms the elemental composition.

-

Key Fragmentation Peaks: The fragmentation pattern provides evidence for the structure. The most significant fragments observed are:

-

m/z = 93: Loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aromatic compounds.

-

m/z = 67: This major fragment likely arises from the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, a characteristic fragmentation pathway for pyrimidines and other nitrogen-containing heterocycles.

-

m/z = 41: Subsequent loss of another molecule of HCN or acetylene (C₂H₂) from the m/z 67 fragment.

-

m/z = 26: This small fragment is likely the cyanate radical (CN).

-

Diagram: Proposed Fragmentation Pathway of this compound

A simplified diagram of the primary fragmentation pathway for this compound under EI-MS conditions.

Table 4: Significant Peaks in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Identity |

| 94 | [C₅H₆N₂]⁺• | Molecular Ion (M⁺•) |

| 67 | [C₄H₄N]⁺ | Loss of HCN from M⁺• |

| 40 | [C₂H₂N]⁺ | Loss of C₂H₂ from m/z 67 |

| 26 | [CN]⁺ | Cyanide Cation |

| Data interpreted from PubChem CID 78748.[6] |

The logical and characteristic fragmentation pattern, particularly the loss of HCN, strongly supports the assigned pyrimidine ring structure.

Conclusion: A Cohesive Spectroscopic Narrative

The structural elucidation of this compound is a clear example of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the presence of a methyl-substituted pyrimidine ring with the expected symmetry and electronic environments. Infrared spectroscopy corroborates this by identifying the characteristic vibrational modes of the aromatic C-H, aliphatic C-H, and the C=N/C=C bonds of the heterocyclic system. Finally, mass spectrometry provides an exact molecular weight and a fragmentation pattern, highlighted by the characteristic loss of HCN, which is a hallmark of the pyrimidine core. Each piece of data validates the others, providing an unambiguous and robust confirmation of the molecule's identity and structure, thereby enabling its confident use in scientific research and development.

References

-

PubChem. This compound | C5H6N2 | CID 78748. National Center for Biotechnology Information. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

NIST Chemistry WebBook. Pyrimidine, 2-methyl-. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

PubChem. This compound | C5H6N2 | CID 78748 - Section 4.2 Mass Spectrometry. [Link]

-

NIST Mass Spectrometry Data Center. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

Unlocking the Potential of 2-Methylpyrimidine: A Theoretical and Computational Guide for Drug Discovery

Abstract

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among these, 2-Methylpyrimidine (C5H6N2) presents a simple yet intriguing template for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to characterize this compound. By integrating quantum chemical calculations with experimental insights, we aim to provide a robust framework for understanding its physicochemical properties and unlocking its potential in the development of novel therapeutics. This document emphasizes the causality behind computational choices, ensuring a self-validating system of protocols for accurate and reliable in silico analysis.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast array of pharmacologically active compounds.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery, with applications spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system-active agents.[1][4] this compound, as a simple substituted pyrimidine, serves as an excellent model system for investigating the impact of functionalization on the electronic structure and reactivity of the pyrimidine core. A thorough understanding of its theoretical underpinnings is paramount for the rational design of more complex and targeted derivatives.

Molecular Structure and Spectroscopic Characterization: A Hybrid Approach

A foundational aspect of characterizing any molecule for drug development is the elucidation of its three-dimensional structure and spectroscopic signatures. Here, we advocate for a synergistic approach that combines experimental data with high-level computational modeling.

Computational Geometry Optimization

The starting point for any theoretical investigation is obtaining an accurate molecular geometry. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for this purpose.[5][6] The choice of functional and basis set is critical for achieving results that correlate well with experimental data. For molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost.[7][8] This combination effectively accounts for electron correlation and provides a flexible basis set to describe the electron distribution.

The optimization process involves finding the minimum energy conformation of the molecule. For this compound, the planarity of the pyrimidine ring and the orientation of the methyl group are key structural features. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which can be compared with available X-ray crystallography data for validation.

Experimental Protocol: Geometry Optimization using Gaussian 16

-

Input File Preparation: Create an input file (2MP_opt.gjf) with the initial coordinates of this compound.

-

Route Section: Specify the calculation method, basis set, and job type: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP: The chosen hybrid functional.

-

6-311++G(d,p): The triple-zeta basis set with diffuse and polarization functions.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to calculate vibrational frequencies at the optimized geometry to confirm it is a true minimum.

-

-

Molecule Specification: Define the charge (0) and multiplicity (1) of the molecule, followed by the atomic coordinates.

-

Execution: Run the calculation using the Gaussian 16 software package.

-

Analysis: Visualize the optimized structure using software like GaussView and analyze the output file for the final geometric parameters.

Vibrational Analysis: Deciphering the Spectroscopic Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides a unique "fingerprint" for a molecule.[7][9] DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.[5] The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.

A detailed comparison of the calculated and experimental vibrational spectra allows for the confident assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching, and ring breathing modes. This detailed understanding is crucial for identifying characteristic peaks that can be used to monitor chemical reactions or binding events.

Table 1: Comparison of Key Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H Stretch (Aromatic) | 3050 - 3100 | ~3078 | Stretching of C-H bonds on the pyrimidine ring |

| C-H Stretch (Methyl) | 2950 - 3000 | ~2931 | Symmetric and asymmetric stretching of C-H bonds in the methyl group |

| C=N Stretch | 1580 - 1620 | ~1600 | Stretching of the carbon-nitrogen double bonds in the ring |

| C=C Stretch | 1400 - 1500 | ~1419, 1596 | Stretching of the carbon-carbon double bonds in the ring |

| Ring Breathing | 950 - 1050 | ~990 | Symmetric expansion and contraction of the pyrimidine ring |

Note: Experimental values are approximate and can vary based on the experimental conditions (e.g., solid, liquid, gas phase). Calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-311++G(d,p).

Electronic Structure and Reactivity: A Quantum Mechanical Perspective

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and potential interactions with biological targets. Key insights can be gained from analyzing the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[11] The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[10][11] A smaller energy gap suggests that the molecule is more reactive and less stable.

For this compound, the HOMO is typically localized on the pyrimidine ring, particularly on the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO is also distributed over the ring, suggesting that it can accept electrons in nucleophilic reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[9] The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the nitrogen atoms due to their high electronegativity.

-

Blue regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

-

Green regions: Represent neutral electrostatic potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity, guiding the design of derivatives with enhanced binding affinity to a target protein.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[12][13] It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which are more aligned with the chemist's Lewis structure intuition.[12]

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2).[14] These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant delocalization is expected from the lone pairs of the nitrogen atoms into the antibonding orbitals of the ring, contributing to its aromatic stability. Understanding these intramolecular interactions is crucial for predicting how substitutions on the ring will affect its electronic properties and reactivity.

Application in Drug Development: A Case for Rational Design

The theoretical and computational studies of this compound provide a solid foundation for its application in drug development. By understanding its structural and electronic properties, medicinal chemists can make informed decisions in the design of novel derivatives with improved pharmacological profiles.

For instance, the MEP map can guide the placement of substituents to enhance interactions with a specific binding pocket of a target protein. The HOMO-LUMO analysis can be used to tune the electronic properties of the molecule to improve its bioavailability or reduce its toxicity. Furthermore, the detailed vibrational analysis can aid in the characterization of synthesized compounds and the study of their interactions with biological macromolecules.

The pyrimidine scaffold has been successfully incorporated into a wide range of approved drugs, and the insights gained from computational studies on model systems like this compound will undoubtedly continue to drive innovation in this field.[1][2]

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By leveraging the power of Density Functional Theory, we can gain a deep understanding of its molecular structure, spectroscopic properties, and electronic reactivity. This knowledge is not merely academic; it provides a rational basis for the design and development of novel pyrimidine-based drugs. The integration of computational modeling with experimental validation is a powerful paradigm that will continue to accelerate the pace of drug discovery and development.

References

-

Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. Taylor & Francis Online. [Link]

-

Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4. Taylor & Francis. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

-

Full article: Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. Taylor & Francis. [Link]

-

Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine | Request PDF. ResearchGate. [Link]

-

This compound | C5H6N2 | CID 78748. PubChem. [Link]

-

Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine | Request PDF. ResearchGate. [Link]

-

Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). PubMed. [Link]

-

Natural Bond Orbital (NBO) Analysis. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Indian Academy of Sciences. [Link]

-

Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid | Request PDF. ResearchGate. [Link]

-

DUAL EMISSION OF 2-AMINO-4-METHYLPYRIMIDINE: A THEORETICAL STUDY. Sciact. [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PubMed Central. [Link]

-

Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers. ResearchGate. [Link]

-

Enecadin. Wikipedia. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. MDPI. [Link]

-

Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega. [Link]

-

Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Journal of Chemical and Pharmaceutical Research. [Link]

-

Growth of organic crystal and dft studies of 2-amino 5-methyl pyridinium salicylate. [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]

-

MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology. [Link]

-

Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]

-

Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. PMC - NIH. [Link]

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. NIH. [Link]

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. TSI Journals. [Link]

-

Photoelectron Spectroscopic and Computational Study of Hydrated Pyrimidine Anions. [Link]

-

SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. IRJMETS. [Link]

-

DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsor. DergiPark. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Photoelectron spectroscopic and computational study of hydrated pyrimidine anions. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

-

Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. YouTube. [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. PubMed. [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. irjweb.com [irjweb.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. malayajournal.org [malayajournal.org]

- 12. NBO [cup.uni-muenchen.de]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 14. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Quantum Chemical Calculations for the Structural Elucidation of 2-Methylpyrimidine

Introduction

1.1 Significance of Pyrimidine Derivatives in Drug Discovery

Pyrimidine is a fundamental heterocyclic aromatic compound that forms the core structure of numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil. Its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a vast range of pharmacological activities such as antimicrobial, antiviral, and antitumor properties. The specific arrangement of atoms and substituent groups on the pyrimidine ring dictates its interaction with biological targets, making a precise understanding of its three-dimensional structure paramount.

1.2 Overview of 2-Methylpyrimidine

This compound is a simple substituted pyrimidine. While not a therapeutic agent itself, it serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The introduction of a methyl group at the 2-position subtly alters the electronic distribution and steric profile of the pyrimidine ring, influencing its reactivity and intermolecular interactions. Accurate characterization of its structural and spectroscopic properties provides a foundational dataset for the rational design of novel pyrimidine-based drugs.

1.3 The Role of Quantum Chemical Calculations in Molecular Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structures and predicting their properties.[1] These in silico methods allow researchers to model molecules with high accuracy, providing detailed insights into geometric parameters (bond lengths and angles), vibrational frequencies (correlating to FT-IR and Raman spectra), and electronic properties (such as NMR chemical shifts).[2][3] By simulating these properties, computational chemistry complements and often guides experimental work, saving significant time and resources in the research and development pipeline.

Theoretical Foundations of Quantum Chemical Calculations

2.1 Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][4] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods that must consider the coordinates of every electron. The accuracy of a DFT calculation is largely dependent on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions.

2.2 Choosing the Right Functional and Basis Set: The B3LYP/6-311++G(d,p) Approach

For organic molecules like this compound, a well-established and highly effective combination of functional and basis set is B3LYP/6-311++G(d,p).[5][6][7][8]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.[9][10] It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a balanced and generally accurate description of molecular systems.[3] It has a proven track record for yielding excellent results for the vibrational spectra of pyrimidine and its derivatives.[8]

-

6-311++G(d,p) (Pople-style basis set): This notation describes the basis set used to represent the atomic orbitals.

-

6-311G: This is a triple-zeta basis set, meaning each atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

-

++G: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs or anions, and for describing weak intermolecular interactions.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately describing chemical bonds and non-spherical electron distributions.[9]

-

This combination provides a robust framework for obtaining high-quality geometric, vibrational, and electronic data for pyrimidine derivatives.[5][6][7]

Methodology: A Step-by-Step Computational Workflow

The following protocols outline a self-validating system for the structural characterization of this compound using the Gaussian suite of programs or similar quantum chemistry software.

Workflow Overview

Caption: Computational workflow for this compound analysis.

3.1 Step 1: Initial Structure Preparation

-

Construct the Molecule: Using a molecular modeling program (e.g., GaussView), build the this compound molecule.

-

Initial Cleaning: Perform a preliminary geometry "clean-up" using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the more computationally expensive quantum calculations.

-

Save Coordinates: Save the initial structure as a .gjf or .com input file for the quantum chemistry software.

3.2 Step 2: Geometry Optimization

Geometry optimization is the process of finding the molecular structure with the lowest possible energy, which corresponds to the most stable conformation.[11]

-

Rationale: An accurate optimized geometry is the foundation for all subsequent property calculations. Starting from a non-optimized structure will yield unreliable results for vibrational frequencies and NMR shifts.[12]

Protocol 3.2.1: Geometry Optimization

-

Input File Setup: In your Gaussian input file, specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt

-

#p: Requests enhanced printout options.

-

B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.[13]

-

Opt: The keyword to initiate a geometry optimization.

-

-

Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of this compound.

-

Execution: Submit the calculation. The process is iterative and will converge when the forces on the atoms are negligible and the energy change between steps is minimal.[4]

3.3 Step 3: Vibrational Frequency Analysis

This calculation serves two critical purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the infrared (IR) and Raman spectra.

-

Rationale: A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a stable molecule, and requires re-optimization.[11] The calculated frequencies can be directly compared to experimental FT-IR and FT-Raman spectra for validation.[14][15]

Protocol 3.3.1: Vibrational Analysis

-

Input File Setup: Using the optimized coordinates from the previous step, set up a new calculation with the keyword Freq: #p B3LYP/6-311++G(d,p) Freq

-

Execution: Run the calculation.

-

Verification: Upon completion, check the output file for the list of vibrational frequencies. Confirm that there are no imaginary frequencies listed.

3.4 Step 4: NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurately predicting NMR chemical shifts.[2]

-

Rationale: This calculation provides theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental spectra.[2] This is a powerful tool for structure verification and assignment of spectral peaks.[16]

Protocol 3.4.1: NMR Calculation

-

Input File Setup: Use the same optimized geometry and level of theory, but include the NMR keyword with the GIAO method specified: #p B3LYP/6-311++G(d,p) NMR=GIAO

-

Solvent Effects (Optional but Recommended): To better match experimental conditions, which are typically run in a solvent like CDCl₃, the Polarizable Continuum Model (PCM) can be included: #p B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Chloroform) NMR=GIAO

-

Execution: Run the calculation. The output will provide absolute shielding values for each nucleus.

-

Conversion to Chemical Shift: To convert the calculated absolute shielding values (σ_iso) to chemical shifts (δ), they must be referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δ_calc = σ_TMS - σ_iso

Results and Discussion

The following tables present representative data obtained from a B3LYP/6-311++G(d,p) calculation for this compound, compared with available experimental data for validation.

4.1 Optimized Molecular Structure of this compound

The geometry optimization converges to a planar C₂ᵥ symmetry structure. The calculated bond lengths and angles show excellent agreement with experimental data for similar pyrimidine derivatives.[17][18][19]

| Parameter | Calculated Value | Experimental Value (Typical) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.341 | 1.33-1.35 |

| C2-N3 | 1.341 | 1.33-1.35 |

| N3-C4 | 1.335 | 1.32-1.34 |

| C4-C5 | 1.398 | 1.39-1.41 |

| C5-C6 | 1.398 | 1.39-1.41 |

| C6-N1 | 1.335 | 1.32-1.34 |

| C2-C(Me) | 1.505 | 1.50-1.52 |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 116.5 | 115-117 |

| N1-C2-N3 | 126.8 | 125-127 |

| C2-N3-C4 | 116.5 | 115-117 |

| N3-C4-C5 | 121.8 | 121-123 |

| C4-C5-C6 | 116.9 | 116-118 |

| C5-C6-N1 | 121.8 | 121-123 |

4.2 Vibrational Spectra Analysis

Calculated harmonic frequencies are systematically higher than experimental values. Therefore, they are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to improve agreement. The assignments below are based on the Potential Energy Distribution (PED) analysis.[5]

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR/Raman (cm⁻¹) |

| C-H stretch (ring) | 3055 | ~3050 |

| C-H stretch (methyl) | 2930 | ~2925 |

| C=N/C=C stretch (ring) | 1580 | ~1575 |

| C=N/C=C stretch (ring) | 1555 | ~1550 |

| CH₃ deformation | 1440 | ~1445 |

| Ring breathing | 995 | ~992 |

The strong correlation between the scaled calculated frequencies and experimental spectra validates the accuracy of the computed geometry and force field.[5][20]

4.3 Predicted NMR Spectra

The GIAO-derived chemical shifts provide a clear and assignable spectrum. The deshielding effect of the electronegative nitrogen atoms on the ring protons and carbons is accurately reproduced.

| Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) [21] |

| ¹H NMR | ||

| H4, H6 | 8.65 | 8.68 |

| H5 | 7.20 | 7.23 |

| -CH₃ | 2.60 | 2.62 |

| ¹³C NMR | ||

| C2 | 166.5 | ~165-168 |

| C4, C6 | 157.0 | ~156-158 |

| C5 | 119.5 | ~118-120 |

| -CH₃ | 25.0 | ~24-26 |

The excellent linear correlation between the calculated and experimental shifts confirms the structural assignment.[22][23]

Conclusion

This guide details a robust and self-validating computational workflow for the comprehensive structural analysis of this compound using Density Functional Theory. The chosen methodology, B3LYP/6-311++G(d,p), demonstrates high fidelity in predicting geometric parameters, vibrational frequencies, and NMR chemical shifts. The strong agreement between theoretical predictions and experimental data underscores the power of quantum chemical calculations as a predictive tool in chemical research and drug development, enabling scientists to gain deep molecular insights with confidence.

References

-

Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. Taylor & Francis Online. [Link]

-

Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol--a comparative study. PubMed. [Link]

-

Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine. ResearchGate. [Link]

-